Lipophilicity and Passive Membrane Permeability: Comparative cLogP and TPSA Values of 3-Thiophenyl vs. 2-Thiophenyl Isoxazole Regioisomers
The 3-thiophenyl substitution pattern of 3-(thiophen-3-yl)-1,2-oxazol-5-amine confers a marginally higher calculated logP (cLogP ≈ 1.57–1.99) compared to its 2-thiophenyl regioisomer (cLogP ≈ 1.41). This difference, while numerically modest, arises from the altered spatial orientation of the thiophene sulfur atom relative to the isoxazole ring, affecting the compound's overall dipole moment and hydrogen-bonding capacity [1]. The slightly increased lipophilicity of the 3-substituted isomer may translate into enhanced passive membrane permeability in cell-based assays, a critical factor for intracellular target engagement [2].
| Evidence Dimension | Calculated logP (cLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP = 1.57–1.99 (reported range across vendors) [1] |
| Comparator Or Baseline | 3-(thiophen-2-yl)-1,2-oxazol-5-amine (CAS 35113-40-7): cLogP = 1.41 [2] |
| Quantified Difference | ΔcLogP = +0.16 to +0.58 units (3-thiophenyl more lipophilic) |
| Conditions | Computational prediction using vendor-specified algorithms; not experimentally determined in a single comparative study. |
Why This Matters
Higher cLogP values correlate with improved passive diffusion across lipid bilayers, potentially reducing the need for active transport mechanisms in cell-based screening campaigns.
- [1] ChemBase. (n.d.). 3-(thiophen-3-yl)-1,2-oxazol-5-amine: LogP Data. Compound Record (ID 121080). View Source
- [2] ChemBase. (n.d.). 3-(thiophen-2-yl)-1,2-oxazol-5-amine: LogP Data. Compound Record (CAS 35113-40-7). View Source
